molecular formula C19H28N4OS B5569146 1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane

1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane

Cat. No. B5569146
M. Wt: 360.5 g/mol
InChI Key: IWCVTSDPNIKEON-UHFFFAOYSA-N
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Description

The compound “1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane” is a complex organic molecule that contains a pyrazole ring and a diazepane ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Diazepane is a seven-membered saturated ring with two nitrogen atoms. The compound also contains an isobutyl group and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom.

Scientific Research Applications

Synthesis and Structural Analysis

  • 1,3-Dipolar Cycloaddition Reactions : This compound is used in the synthesis of various heterocyclic compounds, particularly through 1,3-dipolar cycloaddition reactions. These reactions are essential for constructing complex molecular architectures in organic chemistry. For example, the research by Ong and Chien (1996) in "Organometallics" demonstrated the use of similar structures in cycloaddition reactions to yield spiro[4.5]decane systems, highlighting the synthetic utility of such compounds (Ong & Chien, 1996).

  • Synthesis of Spiro-1-Pyrazolines : Lévai's (2002) study in "Organic Preparations and Procedures International" explored the synthesis of spiro-1-pyrazolines, which are important nitrogen-containing five-membered heterocycles. These compounds are useful in drug research for their biological activities, and their synthesis often involves cycloaddition of diazoalkanes to carbon-carbon double bonds (Lévai, 2002).

Biological Activities and Pharmacological Applications

  • Agonist and Inverse Agonist Activities : The compound's structure is closely related to thienylpyrazoloquinolines, which have been studied for their affinity to benzodiazepine receptors. For instance, research by Takada et al. (1988) in "Journal of Medicinal Chemistry" found that certain thienylpyrazoloquinolines showed significant agonist and inverse agonist activities, indicating potential pharmacological applications (Takada et al., 1988).

  • Synthesis of Benzodiazepine Receptor Ligands : Costanzo et al. (2002) reported in "Journal of Medicinal Chemistry" the synthesis of 8-chloropyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide 3-ester compounds, related to the queried chemical structure. These compounds, particularly the 3-(2-thienylmethoxycarbonyl) derivative, showed anxiolytic-like activity in rodents, again highlighting the potential for developing new pharmacological agents (Costanzo et al., 2002).

properties

IUPAC Name

[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4OS/c1-15(2)12-16-13-18(21(3)20-16)19(24)23-8-5-7-22(9-10-23)14-17-6-4-11-25-17/h4,6,11,13,15H,5,7-10,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCVTSDPNIKEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)N2CCCN(CC2)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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